Brimonidine-d4

Description

BenchChem offers high-quality Brimonidine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brimonidine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLJNLCSTIOKRM-NZLXMSDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of Brimonidine-d4

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Brimonidine-d4. Brimonidine-d4 is the deuterated analog of Brimonidine, a potent α2-adrenergic agonist. The isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Brimonidine in biological matrices using mass spectrometry.[1][2][3]

Chemical Properties and Structure

Brimonidine-d4 is structurally similar to Brimonidine, with four hydrogen atoms on the imidazoline ring replaced by deuterium atoms.[1][2][4] This isotopic substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.[1]

Physicochemical Properties

The key physicochemical properties of Brimonidine-d4 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | [4] |

| Molecular Formula | C₁₁H₆D₄BrN₅ | [2][5] |

| Molecular Weight | 296.16 g/mol | [1][4][5] |

| CAS Number | 1184971-51-4 | [1][2][5][6] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in DMSO; Water (1.5 mg/ml) | [2][7] |

| Synonyms | 5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine, Bromoxidine-d4 | [1][6] |

Note: Some properties listed are for the tartrate salt of Brimonidine-d4, which is also commercially available.[5][7][8]

Chemical Structure

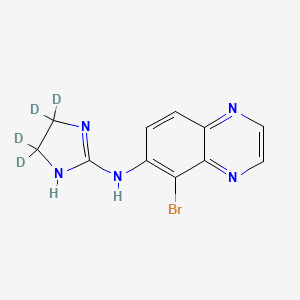

The chemical structure of Brimonidine-d4 consists of a quinoxaline ring system linked to a deuterated 4,5-dihydro-1H-imidazol-2-amine group. The deuterium atoms are specifically located at the 4 and 5 positions of the imidazoline ring.

Caption: Chemical structure of Brimonidine-d4.

Mechanism of Action and Signaling Pathway

Brimonidine is a highly selective α2-adrenergic receptor agonist, with a selectivity for α2 over α1 receptors of more than 1000-fold.[9][10] Its mechanism of action in lowering intraocular pressure (IOP) is twofold: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway.[9][10][11][12]

The activation of α2-adrenergic receptors on the ciliary body leads to the inhibition of the enzyme adenylyl cyclase.[9][12] This action reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the rate of aqueous humor production.[9][12]

Caption: Signaling pathway of Brimonidine's action on aqueous humor dynamics.

Experimental Protocols

Brimonidine-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of Brimonidine.[2][3] Below is a representative experimental protocol for the analysis of Brimonidine in a biological matrix, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Brimonidine-d4 working solution (e.g., at a concentration of 100 ng/mL in methanol) to the plasma sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically used.[13][14][15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[13][14]

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[13]

-

Injection Volume: 5-10 µL of the prepared sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Brimonidine and Brimonidine-d4 are monitored.

-

Example Transition for Brimonidine: m/z 292.0 → 212.0

-

Example Transition for Brimonidine-d4: m/z 296.0 → 216.0

-

-

Quantification: The concentration of Brimonidine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (Brimonidine-d4) and comparing it to a standard curve.

-

Caption: General workflow for bioanalysis of Brimonidine using Brimonidine-d4.

Synthesis and Purification

The synthesis of Brimonidine and its isotopically labeled analogs typically involves multi-step chemical reactions. One common route involves the reaction of 5-bromo-6-aminoquinoxaline with an imidazoline precursor.[16]

A general synthetic approach may involve:

-

Synthesis of 5-bromo-6-aminoquinoxaline: This intermediate is a key starting material.

-

Formation of an isothiocyanate or a similar reactive intermediate from the amino group of the quinoxaline.[16]

-

Cyclization reaction with a deuterated ethylenediamine equivalent to form the final deuterated imidazoline ring of Brimonidine-d4.[16]

Purification of the final product is crucial and is typically achieved through techniques such as:

-

Column Chromatography: To separate the desired product from reactants and by-products.

-

Recrystallization: To obtain a highly pure crystalline solid.

The purity and identity of the synthesized Brimonidine-d4 are confirmed using analytical techniques like HPLC, Mass Spectrometry, and NMR spectroscopy.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Brimonidine-d4 | C11H10BrN5 | CID 45038432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Brimonidine-D4 | CAS No- 1184971-51-4 | Simson Pharma Limited [simsonpharma.com]

- 7. chembk.com [chembk.com]

- 8. Brimonidine-d4 D-Tartrate | LGC Standards [lgcstandards.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Brimonidine: Package Insert / Prescribing Information / MOA [drugs.com]

- 12. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis and Characterization of Brimonidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Brimonidine in biological matrices and pharmaceutical formulations, primarily utilizing mass spectrometry-based assays. This document outlines a plausible synthetic route, detailed characterization methods, and relevant data presented in a clear and structured format.

Introduction

Brimonidine is a potent α2-adrenergic agonist used in the treatment of open-angle glaucoma and ocular hypertension. Accurate determination of its concentration in various biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Brimonidine-d4, with its deuterium-labeled imidazoline ring, serves as an ideal internal standard for mass spectrometric analysis due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio (m/z).[1][2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine | [3] |

| CAS Number | 1184971-51-4 | [3] |

| Molecular Formula | C₁₁H₆D₄BrN₅ | [4] |

| Molecular Weight | 296.16 g/mol | [4] |

| Monoisotopic Mass | 295.03706 Da | [2] |

Synthesis of Brimonidine-d4

While specific proprietary synthesis methods may vary, a plausible and efficient synthetic route for Brimonidine-d4 can be adapted from established methods for the synthesis of Brimonidine.[5] The key step involves the introduction of the deuterium atoms via a deuterated precursor to the imidazoline ring. A likely starting material for this is commercially available ethylenediamine-d4.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 5-bromo-6-aminoquinoxaline.

Caption: Proposed synthetic pathway for Brimonidine-d4.

Experimental Protocol

This protocol is a representative example based on known chemical transformations for similar compounds.

Step 1: Synthesis of 5-bromo-6-isothiocyanatoquinoxaline

-

In a well-ventilated fume hood, dissolve 5-bromo-6-aminoquinoxaline in a suitable inert solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude 5-bromo-6-isothiocyanatoquinoxaline intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of Brimonidine-d4

-

Dissolve the crude 5-bromo-6-isothiocyanatoquinoxaline in a suitable solvent such as methanol or ethanol.

-

Add a solution of ethylenediamine-d4 in the same solvent to the reaction mixture.

-

Reflux the mixture for several hours until the evolution of hydrogen sulfide gas ceases (as monitored by an appropriate method, e.g., lead acetate paper).

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid by filtration and wash with cold solvent.

-

The crude Brimonidine-d4 can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the final product.

Purification and Yield:

The final product should be purified by recrystallization to achieve high purity (≥98%). The overall yield of the synthesis is expected to be in the range of 30-40%, similar to what has been reported for related non-deuterated compounds.[6]

Characterization of Brimonidine-d4

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Brimonidine-d4.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for characterizing Brimonidine-d4 and is the basis for its use as an internal standard.

LC-MS/MS Parameters:

An example of LC-MS/MS parameters for the analysis of Brimonidine and Brimonidine-d4 is provided below.[7]

| Parameter | Brimonidine | Brimonidine-d4 |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 292 | 296 |

| Product Ion (m/z) | 212 | 216 |

Expected Fragmentation:

The fragmentation of Brimonidine and its deuterated analog is expected to occur at the imidazoline ring. The mass shift of +4 Da in both the precursor and product ions for Brimonidine-d4 confirms the incorporation of four deuterium atoms in a stable position.

Caption: Mass spectrometry fragmentation of Brimonidine-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The most significant difference in the ¹H NMR spectrum of Brimonidine-d4 compared to Brimonidine will be the absence of the signal corresponding to the four protons on the imidazoline ring. The signals for the aromatic protons on the quinoxaline ring system and the N-H protons should remain.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signals for the two carbon atoms of the deuterated imidazoline ring will be observed as triplets due to coupling with deuterium (spin I=1). The chemical shifts of these carbons will be slightly different from their non-deuterated counterparts. The signals for the carbons of the quinoxaline ring will be largely unaffected.

Purity and Isotopic Enrichment

The chemical purity of the synthesized Brimonidine-d4 should be determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥98% is generally required for use as an internal standard.

The isotopic enrichment can be determined by mass spectrometry. This is achieved by comparing the ion intensities of the deuterated and non-deuterated species. A high isotopic purity (typically >99% d₄) is desirable to minimize any contribution to the analyte signal.[4]

Experimental Workflows

The overall process for the synthesis and characterization of Brimonidine-d4 can be visualized in the following workflow diagram.

Caption: Overall experimental workflow for Brimonidine-d4.

Conclusion

This technical guide has detailed a plausible synthetic route and comprehensive characterization strategy for Brimonidine-d4. The successful synthesis and rigorous characterization of this deuterated internal standard are critical for the development of robust and reliable bioanalytical methods for its parent drug, Brimonidine. The data and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

Physicochemical Properties of Deuterated Brimonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated brimonidine (Brimonidine-d4), a stable isotope-labeled analog of the alpha-2 adrenergic agonist, brimonidine. Deuteration, the selective replacement of hydrogen atoms with deuterium, can subtly alter the physicochemical and metabolic properties of a drug molecule, potentially leading to an improved pharmacokinetic profile. This document summarizes key physicochemical parameters, outlines detailed experimental methodologies for their determination, and presents relevant biological signaling pathways. The information herein is intended to support research, development, and analytical activities involving deuterated brimonidine.

Introduction

Brimonidine is a potent and selective alpha-2 adrenergic receptor agonist widely used in the treatment of open-angle glaucoma and ocular hypertension.[1] By reducing aqueous humor production and increasing uveoscleral outflow, it effectively lowers intraocular pressure.[1] Deuteration of pharmaceuticals is a strategic approach in drug design aimed at improving metabolic stability by leveraging the kinetic isotope effect.[2] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to enhanced drug exposure and a more favorable pharmacokinetic profile. This guide focuses on the physicochemical characterization of brimonidine-d4, providing a comparative analysis with its non-deuterated counterpart.

Physicochemical Properties

The following tables summarize the key physicochemical properties of deuterated brimonidine (Brimonidine-d4) and non-deuterated brimonidine for comparative analysis.

Table 1: General and Physical Properties

| Property | Deuterated Brimonidine (Brimonidine-d4) | Non-deuterated Brimonidine | Reference(s) |

| IUPAC Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | [3] |

| Molecular Formula | C₁₁H₆BrD₄N₅ | C₁₁H₁₀BrN₅ | [3] |

| Molecular Weight | 296.16 g/mol | 292.13 g/mol | [1][3] |

| Appearance | White crystalline solid | Off-white, pale yellow to pale pink powder | [4][5] |

| Melting Point | 203-205 °C | 202 - 210 °C | [4][5] |

Table 2: Solubility and Partition Coefficient

| Property | Deuterated Brimonidine (Brimonidine-d4) | Non-deuterated Brimonidine Tartrate | Reference(s) |

| Solubility in Water | 1.5 mg/mL | 34 mg/mL | [5][6] |

| Solubility in DMSO | Soluble | >60 mg/mL | [5][6] |

| logP (calculated) | 0.6 | 1.7 | [1][3] |

| pKa (Strongest Basic) | Not experimentally determined; expected to be slightly higher than non-deuterated form. | 7.78 ± 0.05 | [5] |

Signaling Pathway of Brimonidine

Brimonidine exerts its pharmacological effects by acting as a selective agonist for alpha-2 adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation.

Experimental Protocols

Synthesis and Purification of Deuterated Brimonidine

The synthesis of deuterated brimonidine (Brimonidine-d4) typically involves the use of deuterated starting materials or reagents. A general workflow for its synthesis and purification is outlined below. Several synthetic routes for non-deuterated brimonidine have been described, which can be adapted for the synthesis of its deuterated analog.[7][8][9]

A common synthetic approach for brimonidine involves the condensation of 5-bromo-6-aminoquinoxaline with a suitable imidazoline precursor. For the deuterated version, a deuterated imidazoline derivative would be utilized. Purification is critical to remove unreacted starting materials and byproducts, and is typically achieved through column chromatography followed by recrystallization.

Determination of pKa by NMR Titration

The acid dissociation constant (pKa) of a compound can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This method relies on the change in the chemical shift of specific protons in the molecule as a function of pH.

Methodology:

-

Sample Preparation: A series of solutions of Brimonidine-d4 are prepared in deuterium oxide (D₂O) at various pD values (the equivalent of pH in D₂O).

-

NMR Spectroscopy: ¹H NMR spectra are acquired for each solution.

-

Data Analysis: The chemical shift of a proton sensitive to the protonation state of the basic nitrogen in the imidazoline ring is plotted against the pD.

-

Curve Fitting: The resulting sigmoidal curve is fitted to a modified Henderson-Hasselbalch equation to determine the pKa.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The traditional shake-flask method remains a reliable technique for its determination.

References

- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 3. Brimonidine-d4 | C11H10BrN5 | CID 45038432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. glpbio.com [glpbio.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

Technical Guide to Brimonidine-d4: Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Brimonidine-d4, a deuterium-labeled internal standard essential for the accurate quantification of Brimonidine in biological matrices. This document outlines the typical specifications found in a Certificate of Analysis (C of A), details the analytical methodologies used for its characterization, and explores the pharmacological context of Brimonidine's mechanism of action.

Certificate of Analysis (Representative)

A Certificate of Analysis for Brimonidine-d4 provides assurance of its identity, purity, and quality. Below is a representative C of A, summarizing typical analytical results.

Table 1: Brimonidine-d4 - Representative Certificate of Analysis

| Test Parameter | Specification | Result | Method Reference |

| Identification | |||

| ¹H-NMR | Conforms to structure | Conforms | Internal SOP-01 |

| Mass Spectrometry | Conforms to expected m/z | Conforms | Internal SOP-02 |

| HPLC Retention Time | Corresponds to reference standard | Corresponds | Internal SOP-03 |

| Purity & Impurities | |||

| Purity by HPLC (UV, 254 nm) | ≥ 98.0% | 99.85% | Internal SOP-03 |

| Isotopic Purity (d₄) | ≥ 99% Deuterated forms (d₁-d₄) | 99.6% (d₄) | Internal SOP-02 |

| Unlabeled Brimonidine (d₀) | ≤ 0.5% | 0.15% | Internal SOP-02 |

| Individual Impurity | ≤ 0.2% | Impurity A: 0.08% | Internal SOP-03 |

| Total Impurities | ≤ 1.0% | 0.15% | Internal SOP-03 |

| Physical Properties | |||

| Appearance | White to Off-White Solid | White Solid | Visual Inspection |

| Solubility | Soluble in DMSO | Soluble | Internal SOP-04 |

| Residual Solvents | |||

| As per USP <467> | Meets USP requirements | Meets Requirements | USP <467> |

| Assay | |||

| Quantitative NMR (qNMR) | 95.0% - 105.0% | 99.2% | Internal SOP-05 |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of Brimonidine-d4 and to identify and quantify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A mixture of 0.02M Octane-1-sulfonic acid sodium salt (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 64:36 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Injection Volume: 10 µL.

-

Procedure: A solution of Brimonidine-d4 is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak (Brimonidine-d4) and any impurity peaks are integrated.

-

Calculation: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Impurity levels are calculated similarly.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is employed to confirm the molecular weight of Brimonidine-d4 and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Procedure: A dilute solution of Brimonidine-d4 is infused into the mass spectrometer. The full scan mass spectrum is acquired. For isotopic purity, the relative intensities of the ion corresponding to the unlabeled Brimonidine (d₀) and the deuterated forms (d₁-d₄) are measured.

-

Data Analysis: The molecular ion peak is compared to the theoretical mass of Brimonidine-d4. The isotopic distribution is analyzed to confirm the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR is used to confirm the chemical structure of Brimonidine-d4.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the Brimonidine-d4 sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for Brimonidine, taking into account the deuterium labeling which results in the absence of signals at the deuterated positions.

Signaling Pathways and Experimental Workflows

To understand the functional context of Brimonidine, it is essential to visualize its mechanism of action. Brimonidine is a selective alpha-2 adrenergic receptor agonist.[2][3][4] Its primary therapeutic effect in glaucoma is the reduction of intraocular pressure.[2][3]

Brimonidine Signaling Pathway in Ocular Cells

Brimonidine binds to and activates alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to a decrease in aqueous humor production and an increase in its outflow.[2][5]

Caption: Brimonidine's activation of the α2-adrenergic receptor.

Neuroprotective Signaling of Brimonidine

Beyond lowering intraocular pressure, brimonidine is also suggested to have neuroprotective effects on retinal ganglion cells. This is mediated through the activation of survival signaling pathways.[6]

Caption: Neuroprotective signaling pathways activated by Brimonidine.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the analysis of Brimonidine-d4 purity using HPLC.

Caption: Workflow for HPLC-based purity analysis of Brimonidine-d4.

This technical guide provides a foundational understanding of the quality assessment of Brimonidine-d4. For any specific application, it is imperative to refer to the batch-specific Certificate of Analysis provided by the supplier and to perform appropriate method validation for the intended use.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 6. Alpha 2-Adrenergic Receptor Agonist Brimonidine Stimulates ERK1/2 and AKT Signaling via Transactivation of EGF Receptors in the Human MIO-M1 Müller Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of High-Purity Brimonidine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this stable isotope-labeled compound for use as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction to Brimonidine-d4

Brimonidine-d4 is a synthetic derivative of Brimonidine in which four hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity Brimonidine-d4. The following table summarizes the available quantitative data from prominent commercial sources. It is important to note that detailed specifications are often provided in the Certificate of Analysis (CoA) that accompanies a specific product lot.

| Supplier | Product Name | CAS Number | Chemical Formula | Purity Specification | Form |

| LGC Standards | Brimonidine-d4 L-Tartrate | Not specified | Not specified | CoA available | L-Tartrate Salt |

| Simson Pharma Limited | Brimonidine-D4 | 1184971-51-4 | Not specified | CoA available | Not specified |

| Cayman Chemical | Brimonidine-d4 | 1184971-51-4 | C₁₁H₆BrD₄N₅ | ≥99% deuterated forms (d₁-d₄)[1] | Solid |

| MedchemExpress | Brimonidine-d4 | 1184971-51-4 | C₁₁H₆D₄BrN₅ | 99.81% (for D-tartrate) | Free Base & D-Tartrate Salt |

| Cleanchem | Brimonidine D4 | 1184971-51-4 | C₁₁H₆BrD₄N₅ | Not specified | Not specified |

| GlpBio | Brimonidine-d4 | 1184971-51-4 | Not specified | >99.00%[2] | Solid |

Experimental Protocols

Synthesis of Brimonidine-d4

The synthesis of Brimonidine-d4 is not extensively detailed in publicly available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Brimonidine. A key step would involve the use of a deuterated reagent to introduce the deuterium atoms into the imidazoline ring. One potential precursor is deuterated ethylenediamine.

A generalized synthetic scheme is as follows:

-

Reaction of 5-bromo-6-aminoquinoxaline with a suitable thiocarbonyl or isothiocyanate reagent. This step forms a key intermediate.

-

Cyclization with deuterated ethylenediamine (ethylenediamine-d4). This is the crucial step for introducing the deuterium labels. The reaction is typically carried out in a suitable solvent and may require a catalyst.

-

Purification of the crude Brimonidine-d4. Purification is generally achieved through recrystallization or column chromatography to obtain the desired high-purity product.

-

Salt formation (optional). The free base of Brimonidine-d4 can be converted to a more stable and soluble salt, such as the tartrate salt, by reacting it with the corresponding acid.

Quality Control and Analytical Characterization

To ensure the identity, purity, and isotopic enrichment of Brimonidine-d4, a series of analytical tests are performed. The following are typical experimental protocols for the quality control of this material.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Brimonidine-d4 and to detect the presence of any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 248 nm.

-

Sample Preparation: A known concentration of Brimonidine-d4 is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

-

Analysis: The sample is injected into the HPLC system, and the peak area of Brimonidine-d4 is compared to the total peak area of all components to determine the purity. Impurities are identified by their relative retention times.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique used to confirm the molecular weight of Brimonidine-d4 and to determine its isotopic enrichment.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).

-

LC Conditions: Similar to the HPLC method described above.

-

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Range: The mass spectrometer is set to scan a mass range that includes the expected molecular ions of Brimonidine-d4 and any potential non-deuterated or partially deuterated species.

-

-

Analysis: The mass spectrum will show a peak corresponding to the protonated molecular ion of Brimonidine-d4 ([M+H]⁺). The isotopic distribution of this peak is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. This provides a measure of the isotopic enrichment.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of Brimonidine-d4 and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Analysis:

-

In the ¹H NMR spectrum of Brimonidine-d4, the signals corresponding to the protons on the imidazoline ring will be absent or significantly reduced in intensity, confirming the location of the deuterium labels.

-

The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule, further confirming the overall structure.

-

Visualizations

Brimonidine Signaling Pathway

Brimonidine is an agonist of the alpha-2 adrenergic receptor (α2-AR). Its mechanism of action in lowering intraocular pressure involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4]

Caption: Brimonidine's signaling cascade.

Experimental Workflow for Brimonidine-d4 Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of high-purity Brimonidine-d4.

Caption: QC workflow for Brimonidine-d4.

Logical Relationship of Quality Attributes

The quality of high-purity Brimonidine-d4 is determined by several key attributes that are interconnected. This diagram illustrates the logical relationship between these attributes.

Caption: Quality attributes of Brimonidine-d4.

References

Brimonidine-d4 for Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brimonidine-d4 and its core applications in preclinical research. Brimonidine, a potent and selective alpha-2 adrenergic receptor agonist, is widely recognized for its utility in ophthalmic research, particularly in the study of glaucoma and neuroprotection. The deuterated form, Brimonidine-d4, serves as an indispensable tool for the accurate quantification of brimonidine in biological matrices, facilitating robust pharmacokinetic and metabolic studies.

Chemical Properties and Synthesis

Brimonidine-d4 is a stable, isotopically labeled analog of brimonidine. The deuterium atoms are typically introduced into the imidazoline ring of the molecule. This isotopic labeling results in a mass shift of +4 atomic mass units compared to the parent compound, a critical feature for its use as an internal standard in mass spectrometry-based bioanalytical methods.

Table 1: Physicochemical Properties of Brimonidine-d4

| Property | Value |

| Chemical Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine |

| Molecular Formula | C₁₁H₆D₄BrN₅ |

| Molecular Weight | Approximately 296.16 g/mol |

| CAS Number | 1184971-51-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

The synthesis of Brimonidine-d4 is a specialized process involving the incorporation of deuterium atoms. While specific synthesis routes are often proprietary, they generally involve the use of deuterated precursors in the final steps of the brimonidine synthesis pathway.

Mechanism of Action and Signaling Pathways

Brimonidine exerts its pharmacological effects primarily through its high affinity and selectivity for the alpha-2 adrenergic receptor. This interaction triggers a cascade of intracellular signaling events that are central to its therapeutic and research applications.

Alpha-2 Adrenergic Receptor Signaling

As a selective alpha-2 adrenergic agonist, brimonidine's primary mechanism involves the activation of Gi-protein coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is fundamental to its effect on reducing aqueous humor production in the eye.

Figure 1: Brimonidine's primary signaling pathway via the α2-adrenergic receptor, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.

Neuroprotective Signaling Pathways

Beyond its effects on intraocular pressure, brimonidine has demonstrated significant neuroprotective properties. These effects are mediated through the activation of pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways. This activation is initiated by the transactivation of the Epidermal Growth Factor Receptor (EGFR).

The binding of brimonidine to the alpha-2 adrenergic receptor leads to the activation of Src kinase. Activated Src kinase, in turn, activates matrix metalloproteinases (MMPs). These MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its mature form, which then binds to and activates the EGFR. This transactivation initiates downstream signaling through the PI3K/Akt and ERK1/2 pathways, promoting neuronal survival and inhibiting apoptosis.

Figure 2: Neuroprotective signaling cascade initiated by Brimonidine, involving EGFR transactivation and subsequent activation of the PI3K/Akt and ERK1/2 pathways.

Preclinical Research Applications

The primary preclinical application of Brimonidine-d4 is as an internal standard for the accurate quantification of brimonidine in various biological matrices during pharmacokinetic and biodistribution studies.

Pharmacokinetic Studies

Topical administration of ophthalmic drugs presents unique challenges for pharmacokinetic analysis due to the small sample volumes and low drug concentrations in ocular tissues. The use of a stable isotope-labeled internal standard like Brimonidine-d4 is crucial for achieving the required sensitivity and accuracy in LC-MS/MS assays.

Table 2: Pharmacokinetic Parameters of Brimonidine in Rabbit Aqueous Humor Following Topical Administration

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₅ (ng·hr/mL) | Reference |

| 0.2% Brimonidine Tartrate (BAK preserved) | 1740 ± 130 | 0.33 - 1 | 2770 ± 220 | [1] |

| 0.2% Brimonidine Tartrate (Purite preserved) | 2690 ± 720 | 0.33 - 1 | 3780 ± 380 | [1] |

| 0.15% Brimonidine Tartrate (BAK preserved) | 1080 ± 150 | 0.33 - 0.67 | - | [2] |

| 0.15% Brimonidine Tartrate (Purite preserved) | 2030 ± 410 | 0.33 - 0.67 | - | [2] |

Neuroprotection Studies

Brimonidine's neuroprotective effects are a significant area of preclinical investigation. Animal models of glaucoma, optic nerve crush, and retinal ischemia are commonly used to evaluate these properties. In these studies, Brimonidine-d4 can be used to correlate tissue drug concentrations with the observed neuroprotective outcomes.

Table 3: Neuroprotective Efficacy of Brimonidine in Preclinical Models

| Animal Model | Brimonidine Treatment | Outcome Measure | Result | Reference |

| Rat Optic Nerve Crush | 1 mg/kg, intraperitoneal, daily | Retinal Ganglion Cell (RGC) Density | 1281 ± 189 cells/mm² (vs. 1060 ± 148 in control) | [3] |

| Rat Optic Nerve Crush | 1 mg/kg, intraperitoneal, daily | RGC Survival Rate | 61.0% ± 6.0% (vs. 53.5% ± 8.0% in control) | [3] |

| Rat Chronic Ocular Hypertension | 1 mg/kg/day, subcutaneous | RGC Loss | 15% ± 2% (vs. 33% ± 3% in control) | [4] |

| Rat Acute Retinal Ischemia | 0.2% Topical Formulation | RGC Count/field | 316 ± 22 (vs. 261 ± 23 in ischemic control) | [5] |

| Mouse Optic Nerve Crush | Topical + Intraperitoneal | RGC Survival Rate (Peripheral) | 92.82% (vs. 60.96% in saline control) | [6] |

Experimental Protocols

Quantification of Brimonidine in Ocular Tissues by LC-MS/MS

This protocol outlines a general procedure for the quantification of brimonidine in ocular tissues using Brimonidine-d4 as an internal standard.

Experimental Workflow:

Figure 3: A typical workflow for the extraction and quantification of Brimonidine from ocular tissues using Brimonidine-d4 as an internal standard.

Methodological Details:

-

Sample Preparation: Ocular tissues (e.g., aqueous humor, vitreous humor, retina) are collected from preclinical models. Solid tissues are homogenized in an appropriate buffer.

-

Internal Standard Spiking: A known concentration of Brimonidine-d4 solution is added to each sample, quality control, and calibration standard.

-

Protein Precipitation: An organic solvent, typically acetonitrile, is added to precipitate proteins.

-

Centrifugation and Supernatant Collection: Samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte and internal standard is carefully transferred to a new tube or vial.

-

LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system.

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Table 4: Typical Mass Spectrometry Parameters for Brimonidine and Brimonidine-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Brimonidine | 292.0 | 212.0 |

| Brimonidine-d4 (IS) | 296.0 | 216.0 |

Note: These values may vary slightly depending on the instrument and specific method parameters.[7][8]

-

Quantification: The peak area ratio of brimonidine to Brimonidine-d4 is used to construct a calibration curve and quantify the concentration of brimonidine in the unknown samples.

Table 5: Lower Limits of Quantification (LLOQ) for Brimonidine in Rabbit Ocular Tissues [7]

| Tissue | LLOQ |

| Aqueous Humor | 1.0 ng/mL |

| Iris/Ciliary Body | 10 ng/g |

| Retina | 12.5 ng/g |

| Vitreous Humor | 1.6 ng/g |

In Vivo Preclinical Models

This model is commonly used to evaluate the intraocular pressure (IOP)-lowering effects of test compounds.

-

Induction of Ocular Hypertension: New Zealand White rabbits are treated with topical corticosteroids (e.g., 0.1% dexamethasone) in one eye daily for a period of 2-4 weeks to induce a sustained elevation in IOP.[9][10][11][12]

-

Treatment: Once ocular hypertension is established, animals are treated with topical formulations of brimonidine.

-

IOP Measurement: IOP is measured at various time points post-treatment using a tonometer.

-

Pharmacokinetic Analysis: At designated time points, aqueous humor can be collected and analyzed for brimonidine concentrations using the LC-MS/MS method described above, with Brimonidine-d4 as the internal standard.

This model is used to assess the neuroprotective potential of compounds by inducing mechanical injury to the optic nerve.

-

Animal Preparation: Adult rats (e.g., Sprague-Dawley) are anesthetized.

-

Optic Nerve Crush: The optic nerve of one eye is surgically exposed and crushed with fine forceps for a defined period (e.g., 10-15 seconds).[3]

-

Treatment: Brimonidine is administered, typically via intraperitoneal injection or topical application, before and/or after the crush injury.

-

Retinal Ganglion Cell (RGC) Labeling and Quantification:

-

Several days before the end of the study, a retrograde tracer (e.g., Fluoro-Gold) is injected into the superior colliculus to label surviving RGCs.

-

At the end of the study, animals are euthanized, and the retinas are dissected, flat-mounted, and examined under a fluorescence microscope.

-

The number of labeled RGCs is counted in standardized fields to determine the extent of neuroprotection. Alternatively, RGCs can be identified and counted using immunohistochemistry with RGC-specific markers like Brn3a or RBPMS.[13][14]

-

-

Tissue Analysis: Retinal tissue can be collected for the quantification of brimonidine using Brimonidine-d4 to establish a dose-response relationship for neuroprotection.

Conclusion

Brimonidine-d4 is an essential tool for the preclinical investigation of brimonidine. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data in pharmacokinetic and neuroprotection studies. This technical guide provides a foundational understanding of Brimonidine-d4's properties, its role in elucidating the mechanism of action of brimonidine, and detailed methodologies for its application in relevant preclinical models. For researchers and drug development professionals, the appropriate use of Brimonidine-d4 is paramount for the rigorous evaluation of brimonidine's therapeutic potential.

References

- 1. Formulation effects on ocular absorption of brimonidine in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the preservative purite on the bioavailability of brimonidine in the aqueous humor of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. A combination of topical and systemic administration of brimonidine is neuroprotective in the murine optic nerve crush model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A freely available semi-automated method for quantifying retinal ganglion cells in entire retinal flatmounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Brimonidine in Ocular Tissues Using Brimonidine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of brimonidine in various ocular matrices. The use of a stable isotope-labeled internal standard, Brimonidine-d4, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug metabolism research, and supporting drug development for ophthalmic applications.

Introduction

Brimonidine is a potent α2-adrenergic agonist used in the treatment of open-angle glaucoma and ocular hypertension. Accurate measurement of its concentration in ocular tissues and fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The incorporation of a deuterated internal standard, such as Brimonidine-d4, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby improving method reliability.

Experimental Protocol

Sample Preparation

A simple and efficient protein precipitation method is used for sample extraction:

-

Tissue Homogenization (for retina, iris/ciliary body, vitreous humor):

-

Accurately weigh the tissue sample.

-

Add an acetonitrile:water (1:1, v/v) solution.

-

Homogenize the tissue thoroughly.

-

Sonicate and vortex the homogenate to ensure complete extraction.

-

-

Liquid Sample Dilution (for aqueous humor):

-

Aliquots of aqueous humor are diluted with acetonitrile containing the Brimonidine-d4 internal standard.

-

-

Protein Precipitation:

-

To an aliquot of the tissue homogenate or diluted aqueous humor, add acetonitrile containing Brimonidine-d4 internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Reverse-phase C18 column |

| Mobile Phase | Isocratic elution with an optimized mixture of acetonitrile and water with a suitable modifier (e.g., formic acid) |

| Flow Rate | Optimized for the specific column dimensions |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | < 2.0 minutes[1][2] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | 4000 Q TRAP instrument or equivalent triple quadrupole mass spectrometer[1][2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |

| MRM Transitions | Brimonidine: m/z 292 → 212[1][2] Brimonidine-d4: m/z 296 → 216[1][2] |

| Ion Source Temp. | Dependent on the instrument |

| Collision Gas | Nitrogen |

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

| Matrix | Calibration Curve Range (ng/mL or ng/g) | LLOQ (ng/mL or ng/g) |

| Aqueous Humor | 1 - 1000 | 1.0[1][2] |

| Iris/Ciliary Body | 1 - 1000 | 10[1][2] |

| Retina | 1 - 1000 | 12.5[1][2] |

| Vitreous Humor | 1 - 1000 | 1.6[1][2] |

Calibration curves were constructed using a linear regression with 1/x² weighting.[1][2]

Table 2: Accuracy and Precision

| Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |

| Ocular Tissues and Fluids | < 15% | < 15% | Within 15% of nominal values[1][2] |

Experimental Workflow

Caption: LC-MS/MS workflow for Brimonidine quantification.

Conclusion

The described LC-MS/MS method utilizing Brimonidine-d4 as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of brimonidine in various ocular matrices. The simple sample preparation and rapid chromatographic runtime make it an ideal tool for supporting preclinical and clinical research in ophthalmology. The excellent accuracy and precision of the method underscore the importance of using a stable isotope-labeled internal standard for robust bioanalytical results.

References

Application Note: Quantitative Analysis of Brimonidine in Human Plasma using a Rapid and Sensitive LC-MS/MS Method with Brimonidine-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Brimonidine in human plasma. The assay utilizes Brimonidine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure. The chromatographic separation is achieved on a reverse-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method has been validated for linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist used primarily in the treatment of open-angle glaucoma to lower intraocular pressure.[1] Accurate quantification of Brimonidine in plasma is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Brimonidine in human plasma, employing Brimonidine-d4 as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Brimonidine tartrate reference standard

-

Brimonidine-d4 tartrate internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant)

Stock and Working Solutions

-

Brimonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Brimonidine tartrate in methanol.

-

Brimonidine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Brimonidine-d4 tartrate in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Brimonidine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the Brimonidine-d4 stock solution with acetonitrile to a final concentration.

Sample Preparation

A protein precipitation method is used for the extraction of Brimonidine and Brimonidine-d4 from human plasma.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the thawed plasma samples to ensure homogeneity.

-

To a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add a specified volume of the Internal Standard Working Solution.

-

Add three volumes of acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Figure 1: Workflow for Plasma Sample Preparation.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 20 µL.[3]

-

Gradient: Isocratic or gradient elution can be employed. An example of an isocratic condition is a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[2]

-

Run Time: A short run time of less than 2 minutes can be achieved.[4]

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Figure 2: General Workflow for LC-MS/MS Analysis.

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation.

Linearity

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. A linear regression with a weighting factor of 1/x² is often used.[4]

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| Low | < 15% | < 15% | ± 15% | ± 15% |

| Medium | < 15% | < 15% | ± 15% | ± 15% |

| High | < 15% | < 15% | ± 15% | ± 15% |

Note: Intra-day and inter-day estimates of accuracy and precision were reported to be within 15% of their nominal values.[4]

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

| Parameter | Result |

| LLOQ | 1.0 ng/mL (in aqueous humor, indicative for plasma)[4] |

| Accuracy at LLOQ | ± 20% |

| Precision at LLOQ | < 20% |

Results and Discussion

This LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of Brimonidine in human plasma. The use of a stable isotope-labeled internal standard, Brimonidine-d4, ensures reliable quantification by compensating for potential variations during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Conclusion

The described LC-MS/MS method is well-suited for the quantitative analysis of Brimonidine in human plasma for research purposes, including pharmacokinetic studies. The method is rapid, robust, and requires a small sample volume, making it a valuable tool for drug development and clinical research professionals.

References

- 1. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Brimonidine in Human Plasma Using GC-MS with Brimonidine-d4 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine is a potent and highly selective alpha-2 adrenergic receptor agonist primarily used in the topical treatment of open-angle glaucoma and ocular hypertension.[1][2] It effectively lowers intraocular pressure (IOP) through a dual mechanism: reducing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.[1][3][4] Given its therapeutic importance, a robust and sensitive analytical method is crucial for pharmacokinetic studies, drug monitoring, and formulation development. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of brimonidine in human plasma, utilizing its deuterated analog, brimonidine-d4, as an internal standard to ensure accuracy and precision.[5][6]

Brimonidine's therapeutic action is initiated by its binding to alpha-2 adrenergic receptors, which are G-protein coupled receptors. This interaction inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7] This signaling cascade ultimately results in the observed reduction in aqueous humor production.[3] Furthermore, brimonidine has demonstrated neuroprotective effects on retinal ganglion cells, which are mediated through the activation of the PI3/Akt and MAPK signaling pathways.[8]

Materials and Methods

Reagents and Chemicals

-

Brimonidine tartrate reference standard

-

Brimonidine-d4 internal standard[6]

-

3,5-bis(trifluoromethyl)benzoyl chloride (derivatizing agent)

-

Clonidine (carrier)

-

HPLC grade methanol, acetonitrile, and other solvents

-

Human plasma (drug-free)

Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical balance

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of brimonidine and brimonidine-d4 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the brimonidine stock solution with methanol to create working solutions for calibration curve standards.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards ranging from 2 to 1000 pg/mL and QC samples at low, medium, and high concentrations.[5]

Sample Preparation (Plasma)

-

Aliquoting: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard (brimonidine-d4) and a carrier (clonidine).[5]

-

Extraction: Perform solvent extraction using a suitable organic solvent.[5]

-

Evaporation: Centrifuge the samples and transfer the organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

-

Derivatization: Reconstitute the dried residue with a solution of 3,5-bis(trifluoromethyl)benzoyl chloride to form the 3,5-bis(trifluoromethyl)benzoyl derivatives of brimonidine and brimonidine-d4.[5]

-

Final Preparation: After derivatization, evaporate the reagent and reconstitute the sample in a suitable solvent for GC-MS injection.

Sample Preparation Workflow

GC-MS Operating Conditions

-

Injection Mode: Splitless

-

Ionization Mode: Negative Chemical Ionization (NCI)[5]

-

Ions Monitored (SIM Mode):

A detailed temperature program for the GC oven and other MS parameters should be optimized for the specific instrument being used.

Results and Discussion

Method Validation

The described GC-MS method was validated for its linearity, precision, accuracy, and sensitivity.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 2 - 1000 pg/mL[5] |

| Correlation Coefficient (r²) | 0.981 - 0.996[5] |

| Weighing Factor | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | < 15% | ≤ 12%[5] | 97 - 104%[5] |

| Medium | 50 | < 15% | ≤ 12%[5] | 97 - 104%[5] |

| High | 800 | < 15% | ≤ 12%[5] | 97 - 104%[5] |

Table 3: Sensitivity

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL[5] |

The method demonstrates excellent linearity over the specified concentration range. The precision, expressed as the relative standard deviation (%RSD), and accuracy were well within the acceptable limits for bioanalytical method validation. The low LLOQ of 2 pg/mL indicates that the method is highly sensitive and suitable for detecting the low concentrations of brimonidine typically found in plasma after ocular administration.[5]

Brimonidine Signaling Pathway

Brimonidine exerts its therapeutic effects by interacting with alpha-2 adrenergic receptors, which subsequently modulates intracellular signaling pathways.

References

- 1. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols: Use of Brimonidine-d4 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine is a selective alpha-2 adrenergic receptor agonist primarily used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] For generic versions of brimonidine ophthalmic solutions to be approved, regulatory agencies like the U.S. Food and Drug Administration (FDA) require bioequivalence (BE) studies to demonstrate that the generic product performs in the same manner as the reference listed drug (RLD).[2]

The accurate quantification of brimonidine in biological matrices is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as Brimonidine-d4, is the preferred method in modern bioanalytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Deuterated standards like Brimonidine-d4 are ideal internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass. This allows for precise and accurate quantification by correcting for variability during sample preparation and analysis, such as matrix effects (ion suppression or enhancement).[5][6]

These application notes provide a detailed overview and protocols for the use of Brimonidine-d4 in bioequivalence studies of brimonidine tartrate ophthalmic solutions.

Application Notes

-

Analyte: Brimonidine

-

Internal Standard (IS): Brimonidine-d4

-

Application: Quantitative analysis of brimonidine in biological matrices (e.g., plasma, ocular fluids) to determine pharmacokinetic (PK) parameters for bioequivalence studies.

-

Rationale for Use: The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical methods.[4][5] Brimonidine-d4 co-elutes with brimonidine during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby providing the most accurate correction for any analytical variability.[5][6] This leads to robust, reliable, and reproducible data essential for regulatory submissions.[3]

Pharmacokinetic Properties of Brimonidine

Understanding the pharmacokinetic profile of brimonidine is crucial for designing an effective bioequivalence study, particularly for determining the blood sampling schedule. Following ocular administration, brimonidine is absorbed systemically.

| Parameter | Value (Mean ± SD) | Drug Formulation |

| Cmax (Peak Plasma Concentration) | 73 ± 19 pg/mL | 0.15% Ophthalmic Solution[7] |

| Tmax (Time to Peak Concentration) | 1.7 ± 0.7 hours | 0.15% Ophthalmic Solution[7] |

| 1 to 4 hours | 0.2% Ophthalmic Solution[8] | |

| 0.5 to 2.5 hours | 0.1% or 0.2% Ophthalmic Solution[9][10] | |

| AUC 0-inf (Area Under the Curve) | 375 ± 89 pg•hr/mL | 0.15% Ophthalmic Solution[7] |

| Systemic Half-life (t½) | ~2.1 hours | 0.15% Ophthalmic Solution[7] |

| ~3 hours | 0.2% Ophthalmic Solution[8] | |

| Metabolism | Extensively metabolized by the liver.[8][9] | N/A |

| Excretion | Primarily through urinary excretion of the drug and its metabolites.[8][9] | N/A |

Experimental Protocols

Bioanalytical Method: LC-MS/MS Quantification of Brimonidine in Human Plasma

This protocol outlines a validated method for the sensitive and accurate quantification of brimonidine in human plasma using Brimonidine-d4 as an internal standard.

a. Materials and Reagents:

-

Brimonidine reference standard

-

Brimonidine-d4 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

b. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Brimonidine-d4 internal standard working solution (concentration to be optimized during method development).

-

Vortex for 10 seconds to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

c. LC-MS/MS Instrumental Conditions:

| Parameter | Recommended Conditions |

| HPLC System | UPLC or HPLC system capable of gradient elution |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[11] |

| Gradient | Optimized to achieve separation from endogenous interferences |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Brimonidine) | m/z 292 → 212[12] |

| MRM Transition (Brimonidine-d4) | m/z 296 → 216[11][12] |

| Analysis Time | < 2.0 minutes per sample[12] |

d. Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13]

General Protocol for a Brimonidine Bioequivalence Study

This protocol provides a general framework for a clinical bioequivalence study of a generic brimonidine tartrate ophthalmic solution.

a. Study Design:

-

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design is generally recommended for BE studies with pharmacokinetic endpoints.[2]

-

A washout period of at least 10 times the half-life of brimonidine (~30 hours) should be implemented between periods. A 7-day washout period is common.

b. Study Population:

-

Healthy adult male and non-pregnant, non-lactating female volunteers.

-

Subjects should meet specific inclusion and exclusion criteria.

c. Dosing and Administration:

-

Subjects will receive a single dose (e.g., one drop in each eye) of the Test product or the Reference Listed Drug (RLD) in each study period, as per the randomization schedule.

-

The study should be conducted under standardized conditions (e.g., fasting, fluid intake).[14]

d. Blood Sampling Schedule:

-

Based on the Tmax of brimonidine (around 1-4 hours), frequent sampling is required around the expected peak concentration.

-

Example sampling time points: Pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

e. Bioanalytical Analysis:

-

Plasma samples will be processed and analyzed for brimonidine concentrations using the validated LC-MS/MS method described above, with Brimonidine-d4 as the internal standard.

f. Pharmacokinetic and Statistical Analysis:

-

Pharmacokinetic parameters (Cmax, AUCt, AUCinf) will be calculated from the plasma concentration-time data for each subject.

-

The parameters will be log-transformed before statistical analysis.

-

The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax, AUCt, and AUCinf must fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.

Visualizations

Bioanalytical Workflow for Brimonidine Quantification

Caption: Workflow for quantifying brimonidine using Brimonidine-d4.

Logical Flow of a Bioequivalence Study

Caption: Logical flow of a typical crossover bioequivalence study.

Brimonidine's Dual Mechanism of Action

Caption: Brimonidine lowers IOP via a dual mechanism of action.[7][8][9]

References

- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]

- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. fda.report [fda.report]

- 9. drugs.com [drugs.com]

- 10. Brimonidine Tartrate - FDA Drug Approval Details [trial.medpath.com]

- 11. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneonatalsurg.com [jneonatalsurg.com]

- 14. asean.org [asean.org]

Brimonidine-d4 in ophthalmic solution analysis

Brimonidine-d4 in Ophthalmic Solution: An Application Note for Quantitative Analysis by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction